molecular formula C10H12N4O B13626023 1-(2-(1h-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one

1-(2-(1h-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one

Cat. No.: B13626023
M. Wt: 204.23 g/mol
InChI Key: CWZIMTBSFHYBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the reaction of 2-chloro-5-nitropyridine with 1H-imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon and hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with biological targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with amino acid residues, further stabilizing its interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1H-Imidazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-amino-1-(2-imidazol-1-ylethyl)pyridin-2-one

InChI

InChI=1S/C10H12N4O/c11-9-1-2-10(15)14(7-9)6-5-13-4-3-12-8-13/h1-4,7-8H,5-6,11H2

InChI Key

CWZIMTBSFHYBLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCN2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.